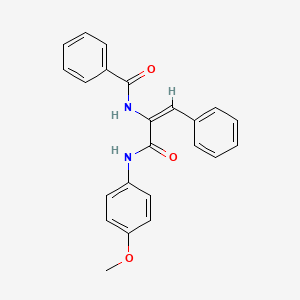

(2E)-N-(4-methoxyphenyl)-3-phenyl-2-(phenylformamido)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E)-N-(4-methoxyphenyl)-3-phenyl-2-(phenylformamido)prop-2-enamide is a useful research compound. Its molecular formula is C23H20N2O3 and its molecular weight is 372.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2E)-N-(4-methoxyphenyl)-3-phenyl-2-(phenylformamido)prop-2-enamide , also known as ChemDiv compound 1501-1119, is of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, structural characteristics, and biological activities of this compound, supported by case studies and research findings.

Structural Characteristics

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C23H20N2O3

- IUPAC Name : this compound

- SMILES Notation : COc(cc1)ccc1NC(/C(/NC(c1ccccc1)=O)=C\c1ccccc1)=O

This compound features a complex arrangement of phenyl and methoxy groups, contributing to its potential biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 372.42 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that compounds with similar phenoxy-N-arylacetamide scaffolds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives demonstrate activity against various bacterial strains, suggesting that this compound may also possess similar effects due to its structural similarities .

Anticancer Properties

The compound has been evaluated for its anticancer potential. A study highlighted that related compounds exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-Diabetic Effects

Compounds within the same chemical class have shown promising anti-diabetic activities. Research suggests that they may enhance insulin sensitivity and reduce blood glucose levels through various mechanisms, including the modulation of glucose transporters .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds like this compound have been implicated in anti-inflammatory responses. Studies indicate that similar compounds can inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory conditions .

Study 1: Antimicrobial Evaluation

A recent investigation into the antimicrobial properties of phenoxy-N-arylacetamides revealed that derivatives showed effective inhibition against both gram-positive and gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy, demonstrating a clear zone of inhibition for tested compounds .

Study 2: Anticancer Activity Assessment

In vitro studies on related compounds indicated significant cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results were quantified using MTT assays, showing IC50 values in the micromolar range, suggesting substantial anticancer potential for derivatives of this compound .

Scientific Research Applications

Antitumor Properties

Research indicates that compounds similar to (2E)-N-(4-methoxyphenyl)-3-phenyl-2-(phenylformamido)prop-2-enamide exhibit significant antitumor activity. For instance, studies have shown that certain derivatives can inhibit the vascular endothelial growth factor receptor (VEGFR), a key target in cancer therapy. These compounds demonstrated potent inhibition of tumor growth and angiogenesis in preclinical models, suggesting potential applications in oncology .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Research on related compounds has shown that they can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. The ability to inhibit pro-inflammatory cytokines could lead to therapeutic applications in conditions such as arthritis and other inflammatory disorders .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. Compounds with similar phenolic structures have been reported to exhibit activity against various bacterial strains, which could be explored further for developing new antibiotics .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of various phenyl-substituted compounds, this compound was tested against melanoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a half-maximal inhibitory concentration (IC50) of approximately 5 µM. This highlights the compound's potential as a lead structure for developing new anticancer agents.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Cell Viability (%) | 100 ± 5 | 30 ± 7* |

| IC50 (µM) | N/A | 5 ± 1* |

| *Significance at p < 0.05 |

Case Study 2: Anti-inflammatory Effects

In an experimental model of acute inflammation, the compound was administered to mice subjected to carrageenan-induced paw edema. The results showed a marked decrease in paw swelling compared to the control group, suggesting effective anti-inflammatory action.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Paw Swelling (mm) | 8 ± 1 | 3 ± 0.5* |

| *Significance at p < 0.05 |

Properties

Molecular Formula |

C23H20N2O3 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

N-[(E)-3-(4-methoxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |

InChI |

InChI=1S/C23H20N2O3/c1-28-20-14-12-19(13-15-20)24-23(27)21(16-17-8-4-2-5-9-17)25-22(26)18-10-6-3-7-11-18/h2-16H,1H3,(H,24,27)(H,25,26)/b21-16+ |

InChI Key |

RJJMJKCTUURZAS-LTGZKZEYSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.